3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol
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Overview
Description
3-(Benzyloxy)-8-methyl-1-oxaspiro[45]dec-6-en-2-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spirocyclic intermediate. The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol derivative is reacted with the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-(Benzyloxy)-8-methyl-1-oxaspiro[45]dec-6-en-2-ol lies in its specific combination of functional groups and spirocyclic structure
Properties
CAS No. |
143842-75-5 |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
8-methyl-3-phenylmethoxy-1-oxaspiro[4.5]dec-6-en-2-ol |
InChI |
InChI=1S/C17H22O3/c1-13-7-9-17(10-8-13)11-15(16(18)20-17)19-12-14-5-3-2-4-6-14/h2-7,9,13,15-16,18H,8,10-12H2,1H3 |
InChI Key |
HRCBBRRIAQRDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC(C(O2)O)OCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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